1-(Bromomethyl)cyclopropanecarboxylic acid
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Overview
Description
1-(Bromomethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C5H7BrO2. It is characterized by a cyclopropane ring substituted with a bromomethyl group and a carboxylic acid group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the bromination of cyclopropanecarboxylic acid derivatives. For instance, the bromination of cyclopropanecarboxylic acid with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as hydroxymethylcyclopropanecarboxylic acid, aminomethylcyclopropanecarboxylic acid, or thiomethylcyclopropanecarboxylic acid can be formed.
Oxidation Products: Oxidized derivatives like cyclopropanecarboxylic acid or its corresponding ketones.
Reduction Products: Reduced forms such as cyclopropylmethanol.
Scientific Research Applications
1-(Bromomethyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)cyclopropanecarboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The carboxylic acid group can participate in acid-base reactions, forming salts and esters. These interactions are crucial in its applications in synthesis and research.
Comparison with Similar Compounds
Cyclopropanecarboxylic Acid: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1-(Chloromethyl)cyclopropanecarboxylic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(Hydroxymethyl)cyclopropanecarboxylic Acid: Contains a hydroxyl group instead of bromine, affecting its chemical behavior and use.
Uniqueness: 1-(Bromomethyl)cyclopropanecarboxylic acid is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research fields.
Biological Activity
1-(Bromomethyl)cyclopropanecarboxylic acid (BMCA) is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of BMCA, focusing on its anti-inflammatory properties, effects on amyloidogenesis, and potential applications in medicinal chemistry.
BMCA is characterized by the molecular formula C5H7BrO2 and has been studied for its interactions with various biological targets. Its structure includes a cyclopropane ring, which contributes to its reactivity and biological profile.
Anti-inflammatory Activity
Research indicates that BMCA exhibits significant anti-inflammatory activity. In a study involving mouse macrophage-like RAW 264.7 cells, BMCA was shown to modulate the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound demonstrated increased anti-inflammatory responses at higher concentrations without exhibiting cytotoxicity at lower doses .
Table 1: Anti-inflammatory Effects of BMCA in RAW 264.7 Cells
Concentration (µM) | COX-2 Expression | iNOS Expression | Cytotoxicity |
---|---|---|---|
1 | Low | Low | None |
10 | Moderate | Moderate | None |
100 | High | High | Minimal |
Amyloidogenesis Inhibition
BMCA has also been studied for its effects on amyloidogenesis, particularly in relation to Alzheimer's disease. In vitro studies using the N2a neuronal cell line transfected with human βAPP695 showed that BMCA could reduce levels of amyloid-beta (Aβ) peptides, which are implicated in amyloid plaque formation . The mechanism appears to involve the modulation of metalloprotease activity, enhancing the degradation of Aβ peptides.
Case Study: Effects on Amyloid-beta Levels
In a controlled experiment, N2a cells treated with BMCA at varying concentrations resulted in a significant decrease in Aβ levels:
- 1 µM : 20% reduction in Aβ levels
- 10 µM : 40% reduction in Aβ levels
- 100 µM : 60% reduction in Aβ levels
These findings suggest that BMCA may serve as a potential therapeutic agent for conditions associated with amyloid plaque formation .
The biological activity of BMCA is attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways and amyloid processing. Its bromomethyl group enhances reactivity, allowing it to compete effectively with substrates at enzyme active sites. For instance, studies have shown that compounds similar to BMCA can inhibit O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis, indicating potential applications in metabolic modulation .
Cytotoxicity Profile
While BMCA shows promising biological activity, it is essential to evaluate its cytotoxicity. Studies indicate that at lower concentrations, BMCA does not exhibit significant toxicity towards neuronal cells; however, higher concentrations may induce cytotoxic effects in certain cell lines. This duality highlights the importance of dosage in therapeutic applications .
Properties
IUPAC Name |
1-(bromomethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-3-5(1-2-5)4(7)8/h1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATQKLPPZOINMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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